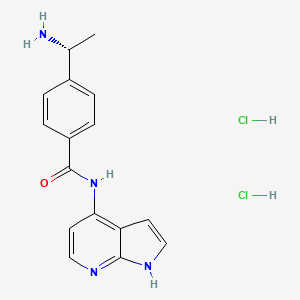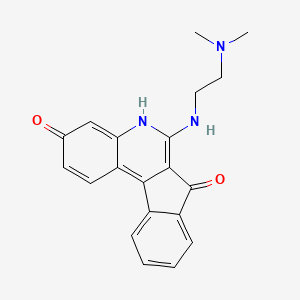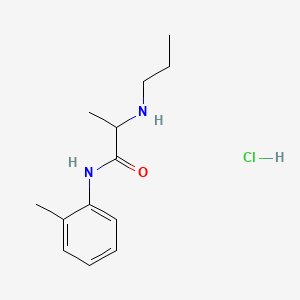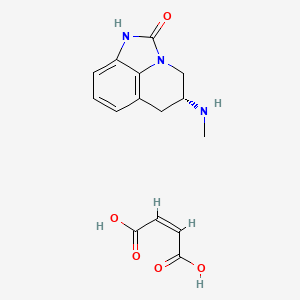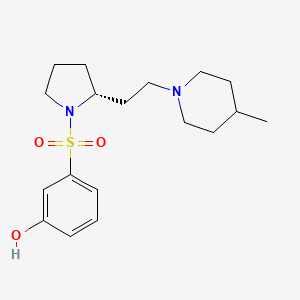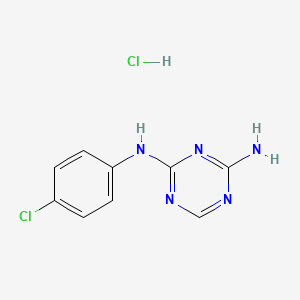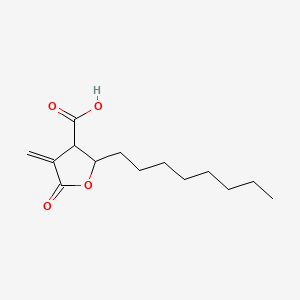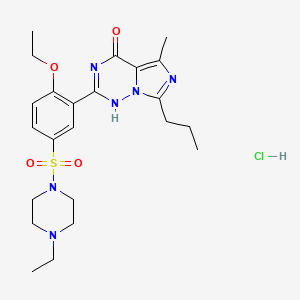
メスルギンの塩酸塩
概要
説明
メスルギンの塩酸塩は、セロトニンとドーパミン受容体との相互作用で知られるエルゴリン系化合物です。当初はパーキンソン病や高プロラクチン血症などの治療における潜在的な治療的応用について調査されました。 臨床試験で観察された悪性組織学的異常のため、市販されることはありませんでした .
科学的研究の応用
Mesulergine hydrochloride has been extensively studied for its interactions with serotonin and dopamine receptors. Its primary applications in scientific research include:
Pharmacological Studies: It is used to study the pharmacological effects of serotonin and dopamine receptor modulation.
Neurochemical Research: Researchers use it to investigate the role of serotonin and dopamine receptors in various neurological conditions.
Drug Development: Although not marketed, mesulergine hydrochloride serves as a reference compound in the development of new drugs targeting serotonin and dopamine receptors.
作用機序
メスルギンの塩酸塩は、複数のセロトニンとドーパミン受容体に作用します。ドーパミンD2様受容体とセロトニン5-HT6受容体の作動薬であり、セロトニン5-HT2A、5-HT2B、5-HT2C、および5-HT7受容体の拮抗薬です。また、5-HT1A、5-HT1B、5-HT1D、5-HT1F、および5-HT5A受容体にも親和性があります。 この化合物の効果は、これらの受容体相互作用を介して媒介され、神経伝達物質の放出と受容体活性を影響を与えます .
類似の化合物:
ブロモクリプチン: パーキンソン病や高プロラクチン血症の治療に使用される、ドーパミン作動薬活性を有する別のエルゴリン誘導体。
ペルゴリド: 同様の薬理学的特性を持つエルゴリン誘導体で、パーキンソン病の治療にも使用されます。
カベルゴリン: 高プロラクチン血症の治療に使用されるドーパミン作動薬で、メスルギンよりも半減期が長いです。
独自性: メスルギンの塩酸塩の独自性は、特定の受容体プロファイル、特にドーパミン作動薬とセロトニン拮抗薬としての二重活性にあります。 この二重活性は、臨床的使用が不足しているにもかかわらず、神経化学研究における貴重なツールになっています .
生化学分析
Biochemical Properties
Mesulergine hydrochloride interacts with various enzymes, proteins, and other biomolecules. Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Mesulergine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting on serotonin and dopamine receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Mesulergine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors, and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .
Dosage Effects in Animal Models
In animal models, the effects of Mesulergine hydrochloride vary with different dosages . In a study involving posthypoxic rats, it was found that all doses of Mesulergine hydrochloride and the three highest doses inhibited myoclonus effectively .
Metabolic Pathways
Given its interactions with various serotonin and dopamine receptors, it’s likely involved in pathways related to these neurotransmitters .
準備方法
合成経路と反応条件: メスルギンの塩酸塩の合成にはいくつかの段階が含まれます。重要な段階の1つには、前駆体化合物と亜硝酸ナトリウムおよび塩酸を反応させてアジド中間体を生成することが含まれます。この中間体はクルチウス分解を受けた後、加水分解されて1,6-ジメチル-8(α)-アミノエルゴリンが生成されます。 最終的に、この化合物はメチレンクロリド中でN,N-ジメチルスルファモイルクロリドと2,6-ルチジンで処理されてメスルギンが生成されます .
工業生産方法:
化学反応の分析
反応の種類: メスルギンの塩酸塩は、次のようなさまざまな化学反応を起こすことができます。
酸化: 特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は官能基を修飾することができ、薬理学的特性を変化させる可能性があります。
置換: 置換反応はエルゴリン環のさまざまな位置で起こることがあり、さまざまな誘導体の形成につながります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、制御された条件下でハロゲンやアルキル化剤などの試薬が関与します。
形成された主な生成物: これらの反応から形成された主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
4. 科学研究の応用
メスルギンの塩酸塩は、セロトニンとドーパミン受容体との相互作用について広く研究されています。科学研究における主な用途は次のとおりです。
薬理学的研究: セロトニンとドーパミン受容体の調節による薬理学的効果を研究するために使用されます。
神経化学的研究: 研究者は、さまざまな神経学的状態におけるセロトニンとドーパミン受容体の役割を調査するために使用します。
薬物開発: 市販されていませんが、メスルギンの塩酸塩は、セロトニンとドーパミン受容体を標的とする新しい薬の開発における参照化合物として役立っています.
類似化合物との比較
Bromocriptine: Another ergoline derivative with dopamine agonist activity, used to treat Parkinson’s disease and hyperprolactinemia.
Pergolide: An ergoline derivative with similar pharmacological properties, also used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine agonist used to treat hyperprolactinemia, with a longer half-life compared to mesulergine.
Uniqueness: Mesulergine hydrochloride’s uniqueness lies in its specific receptor profile, particularly its dual activity as a dopamine agonist and serotonin antagonist. This dual activity makes it a valuable tool in neurochemical research, despite its lack of clinical use .
特性
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYUJEPWNHIM-IVMONYBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64795-35-3 (Parent) | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223115 | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72786-12-0 | |
| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
